molecular formula C7H8N2O3 B2923533 ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate CAS No. 869557-79-9

ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate

Cat. No. B2923533
M. Wt: 168.152
InChI Key: CDHWEPXBGNAPSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a chemical compound with the CAS Number: 869557-79-9 . It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 . It is a solid substance that should be stored at 4°C and protected from light .


Molecular Structure Analysis

The InChI code for ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is 1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9) . This indicates that the compound has a pyrazole ring attached to an ethyl ester group.


Physical And Chemical Properties Analysis

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a solid substance . It has a molecular weight of 168.15 and its molecular formula is C7H8N2O3 .

Scientific Research Applications

Synthesis of Antimicrobial Agents

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has been utilized as a precursor in the synthesis of new ethanone derivatives with significant antimicrobial activity. Through a series of reactions, including reflux with hydrazine hydrate and subsequent reactions with aryl aldehyde, Schiff bases are formed. These are then cyclized to yield 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives. These compounds have shown promising antibacterial properties against common pathogenic bacteria, including both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa) (Asif et al., 2021).

Marine Fungus Compound Derivation

Research on the ethyl acetate extract from the fermentation broth of marine fungus Penicillium sp. has led to the discovery of new compounds, highlighting the potential of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate derivatives in natural product chemistry and possible applications in drug discovery and development (Wu et al., 2010).

Chemoselective Synthesis

The compound also serves as a versatile starting material in chemoselective synthesis processes, leading to the creation of a variety of chemical structures. For instance, it has been used in the synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines, showcasing its utility in producing complex molecules through highly selective reactions (Pretto et al., 2019).

Novel Pyrazole Derivatives Synthesis

Furthermore, ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has been involved in the synthesis of novel pyrazole derivatives, which are characterized by their crystal structure, Hirshfeld surface analysis, antioxidant properties, and DFT calculations. This highlights the compound's role in the development of new molecules with potential antioxidant activities (Naveen et al., 2021).

Antioxidant Compound Extraction

It has also been instrumental in the isolation of antioxidant phenolic compounds from walnut kernels, demonstrating the potential of derivatives of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate in identifying and extracting valuable antioxidant molecules from natural sources (Zhang et al., 2009).

Safety And Hazards

The safety information for ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWEPXBGNAPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.